molecular formula C14H15N5O2 B7471189 1,3-Dimethyl-7-(2-pyridin-4-ylethyl)purine-2,6-dione

1,3-Dimethyl-7-(2-pyridin-4-ylethyl)purine-2,6-dione

Cat. No.: B7471189
M. Wt: 285.30 g/mol
InChI Key: DMAQRQPBQAGWQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dimethyl-7-(2-pyridin-4-ylethyl)purine-2,6-dione is a chemical compound that belongs to the purine family. This compound is structurally characterized by a purine ring substituted with two methyl groups at positions 1 and 3, and a 2-pyridin-4-ylethyl group at position 7. It is known for its potential pharmacological activities, including analgesic and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-7-(2-pyridin-4-ylethyl)purine-2,6-dione typically involves the alkylation of 1,3-dimethylxanthine with 2-(4-pyridyl)ethyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and increase efficiency .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-7-(2-pyridin-4-ylethyl)purine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted purine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-7-(2-pyridin-4-ylethyl)purine-2,6-dione involves the inhibition of phosphodiesterases, particularly PDE4 and PDE7. By inhibiting these enzymes, the compound increases the levels of cyclic adenosine monophosphate (cAMP) within cells, leading to anti-inflammatory and analgesic effects. The molecular targets include the active sites of PDE4 and PDE7, where the compound binds and prevents the hydrolysis of cAMP .

Comparison with Similar Compounds

Similar Compounds

    Theophylline: 1,3-Dimethyl-7H-purine-2,6-dione, known for its bronchodilator effects.

    Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant.

    Pentoxifylline: 1-(5-Oxohexyl)-3,7-dimethylxanthine, used to improve blood flow.

Uniqueness

1,3-Dimethyl-7-(2-pyridin-4-ylethyl)purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Unlike theophylline and caffeine, this compound has shown significant potential as a PDE4 and PDE7 inhibitor, making it a promising candidate for the development of new therapeutic agents .

Properties

IUPAC Name

1,3-dimethyl-7-(2-pyridin-4-ylethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2/c1-17-12-11(13(20)18(2)14(17)21)19(9-16-12)8-5-10-3-6-15-7-4-10/h3-4,6-7,9H,5,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMAQRQPBQAGWQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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